molecular formula C9H7ClO B3340211 1-(3-Chlorophenyl)-2-propyn-1-ol CAS No. 29805-12-7

1-(3-Chlorophenyl)-2-propyn-1-ol

Cat. No.: B3340211
CAS No.: 29805-12-7
M. Wt: 166.6 g/mol
InChI Key: BNPLJHLZNBBYAX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-propyn-1-ol (CAS No. 29805-12-7) is a propargyl alcohol derivative featuring a hydroxyl group attached to the first carbon of a propyne chain, which is substituted at the meta position of a chlorophenyl ring. Its molecular formula is C₉H₇ClO, and it is primarily utilized in research and development as a synthetic intermediate or building block for pharmaceuticals and organic materials . The compound is commercially available through suppliers like Accela (Product ID: SY045256), with derivatives varying in substituent position and functional groups .

Properties

IUPAC Name

1-(3-chlorophenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPLJHLZNBBYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-propyn-1-ol typically involves the reaction of 3-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-propyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 1-(3-Chlorophenyl)-2-propyn-1-one

    Reduction: 1-(3-Chlorophenyl)-2-propen-1-ol or 1-(3-Chlorophenyl)-propane-1-ol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3-Chlorophenyl)-2-propyn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-propyn-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-Chlorophenyl)-2-propyn-1-ol with analogous compounds, focusing on structural features, substituent effects, and inferred reactivity.

Structural Analogues with Varying Aryl Substituents

Table 1 highlights key propargyl alcohol derivatives with different aryl substituents, as listed in :

Compound Name Substituent Position Functional Group Molecular Formula Key Inferred Properties
This compound 3-chlorophenyl Propargyl alcohol C₉H₇ClO Moderate acidity; triple bond enhances reactivity for addition/cyclization reactions. Electron-withdrawing Cl may stabilize intermediates .
1-(4-Nitrophenyl)-2-propyn-1-ol 4-nitrophenyl Propargyl alcohol C₉H₇NO₃ Stronger acidity due to nitro group's electron-withdrawing effect; potential for electrophilic substitution at the aromatic ring .
1-(2-Bromophenyl)-2-propyn-1-ol 2-bromophenyl Propargyl alcohol C₉H₇BrO Steric hindrance from ortho-Br may reduce reaction rates; bromine's polarizability could influence solubility .
1-(3-Fluorophenyl)-2-propyn-1-ol 3-fluorophenyl Propargyl alcohol C₉H₇FO Fluorine's electron-withdrawing nature may slightly increase acidity compared to H-substituted analogs .

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂, Cl, F) increase the acidity of the hydroxyl group and modulate aromatic ring reactivity.
  • Steric Effects : Ortho-substituents (e.g., 2-Br) may hinder molecular rotation, affecting crystallization or interaction with biological targets.

Comparison with Non-Propargyl Alcohol Derivatives

Table 2 contrasts the target compound with structurally related alcohols and ketones:

Compound Name Functional Group Molecular Formula Key Differences from Target Compound
1-(3-Chlorophenyl)-2-phenylethan-1-ol Saturated secondary alcohol C₁₄H₁₃ClO Lacks triple bond; reduced reactivity due to saturated chain.
3-Chloromethcathinone (3-CMC) Ketone, methylamino C₁₀H₁₁ClNO Ketone and amine groups confer distinct biological activity (stimulant properties).
1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol Saturated alcohol, thioether C₁₀H₁₃ClOS Sulfur enhances lipophilicity; saturated chain reduces conjugation effects.

Key Observations:

  • Functional Group Impact : Propargyl alcohols are more reactive than saturated alcohols due to the triple bond’s sp-hybridized carbon, enabling participation in click chemistry or cycloaddition reactions.
  • Biological Activity : Ketones (e.g., 3-CMC) and amines often exhibit pharmacological effects, whereas propargyl alcohols may serve as precursors rather than active drugs.

Biological Activity

1-(3-Chlorophenyl)-2-propyn-1-ol is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula C10H9Cl and a molecular weight of approximately 180.63 g/mol. Its structure features a chlorophenyl group attached to a propynol moiety, which contributes to its diverse biological activities.

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets, including enzymes and receptors. This interaction can lead to the modulation of key biochemical pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy and antimicrobial applications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem highlighted its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cancer Cell LineIC50 (µM)
MCF-715
A54920

These findings indicate that this compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Cancer Cell Line Testing

A recent article in Cancer Letters examined the effects of this compound on MCF-7 cells. The study found that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase, leading to increased apoptosis rates as measured by flow cytometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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